molecular formula C19H27N3O6S2 B1144631 Dofetilide N-oxide CAS No. 144449-71-8

Dofetilide N-oxide

Cat. No.: B1144631
CAS No.: 144449-71-8
M. Wt: 457.6 g/mol
InChI Key: AYRPGSAYHYJPGA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dofetilide N-oxide, a metabolite of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr) . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, thereby influencing the rhythm of the heart.

Mode of Action

This compound interacts with its target, the IKr channel, by blocking it . This blockade results in a prolongation of the action potential duration and the effective refractory period of the cardiac cells . This interaction is concentration-dependent and predictable .

Biochemical Pathways

The blockade of the IKr channel by this compound affects the cardiac action potential duration, primarily due to delayed repolarization . This effect is observed in the atria and ventricles in both resting and paced electrophysiology studies . The increase in QT interval observed on the surface ECG is a result of prolongation of both effective and functional refractory periods .

Pharmacokinetics

The pharmacokinetics of Dofetilide, the parent compound of this compound, have been well-studied . After oral administration, Dofetilide is almost 100% absorbed and reaches peak plasma concentration in approximately 2-3 hours . Its terminal half-life is approximately 10 hours, and steady-state plasma concentrations are attained within 2-3 days

Result of Action

The primary result of this compound’s action is the maintenance of normal sinus rhythm . By prolonging the action potential duration and the effective refractory period, this compound can help terminate reentrant arrhythmias and maintain sinus rhythm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain drugs that increase the plasma level of Dofetilide are contraindicated as they can lead to an increased risk of torsades de pointes, a potentially life-threatening arrhythmia . Furthermore, the action of this compound can be influenced by the patient’s renal function, as dosage adjustments are necessary for patients with impaired renal function .

Biochemical Analysis

Cellular Effects

Its parent compound, Dofetilide, is known to influence cell function by affecting heart rhythm

Molecular Mechanism

Dofetilide, its parent compound, works by blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . It’s possible that Dofetilide N-oxide may have a similar mechanism of action, but this has not been confirmed.

Dosage Effects in Animal Models

In dogs, increases in the QTc interval were observed with doses of Dofetilide

Metabolic Pathways

Dofetilide, its parent compound, undergoes both renal and metabolic clearance . It’s possible that this compound may be involved in similar metabolic pathways, but this has not been confirmed.

Transport and Distribution

Its parent compound, Dofetilide, is known to be transported and distributed within the body

Chemical Reactions Analysis

Dofetilide N-oxide undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and strong acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions but typically include dofetilide and its various degradation products .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPGSAYHYJPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144449-71-8
Record name N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide
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